molecular formula C10H9FO B8507170 8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene

8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene

Cat. No. B8507170
M. Wt: 164.18 g/mol
InChI Key: JLSRUXPRVMDCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

8-fluoro-4-methylidene-1H-isochromene

InChI

InChI=1S/C10H9FO/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-4H,1,5-6H2

InChI Key

JLSRUXPRVMDCJD-UHFFFAOYSA-N

Canonical SMILES

C=C1COCC2=C1C=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Allyloxymethyl)-1-fluoro-3-iodobenzene (1 g) was dissolved in 20 mL of CH3CN and 2.4 mL of Et3N. The reaction solution was vacuum degassed three times, followed by the addition of Pd(OAc)2 (37.6 mg) and PPh3 (89.8 mg). The resulting mixture was heated at 80° C. for 16 hours. The reaction mixture was cooled to room temperature and diluted with Et2O. The organic layer was washed with 1N HCl, 10% aqueous NaHCO3, brine, and then dried over Na2SO4. After filtration, the filtrate was concentrated to dryness to offer a brown oil, which was purified by flash chromatography to offer 200 mg of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Two

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